

Spectroscopic Characterization of 3-(4-Bromophenyl)-4-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	3-(4-bromophenyl)-4-methyl-1H-pyrazole
CAS No.:	208511-70-0
Cat. No.:	B6249956

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Executive Summary

This technical guide details the structural analysis and spectroscopic characterization of **3-(4-bromophenyl)-4-methyl-1H-pyrazole** (CAS: 208511-70-0). As a critical pharmacophore in the development of p38 MAP kinase inhibitors and COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs), accurate characterization of this scaffold is essential for validating synthetic purity and structural integrity.

This document moves beyond basic peak listing to explore the causality of spectral features, particularly focusing on the annular tautomerism characteristic of 1H-pyrazoles and the distinct isotopic signature of the brominated moiety.

Structural Dynamics & Tautomerism

The core challenge in characterizing **3-(4-bromophenyl)-4-methyl-1H-pyrazole** lies in its annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between

position 1 and position 2.

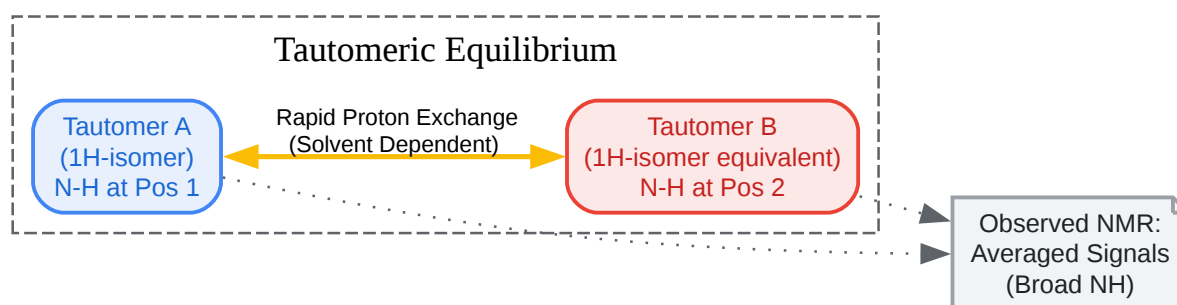
- Tautomer A: **3-(4-bromophenyl)-4-methyl-1H-pyrazole**
- Tautomer B: 5-(4-bromophenyl)-4-methyl-1H-pyrazole[1]

While these are chemically distinct static structures, NMR spectroscopy at ambient temperature often reveals an averaged spectrum due to rapid proton exchange. However, in polar aprotic solvents like DMSO-

, the exchange rate may slow sufficiently to broaden signals, or distinct tautomers may be trapped at lower temperatures.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton migration and its impact on numbering.

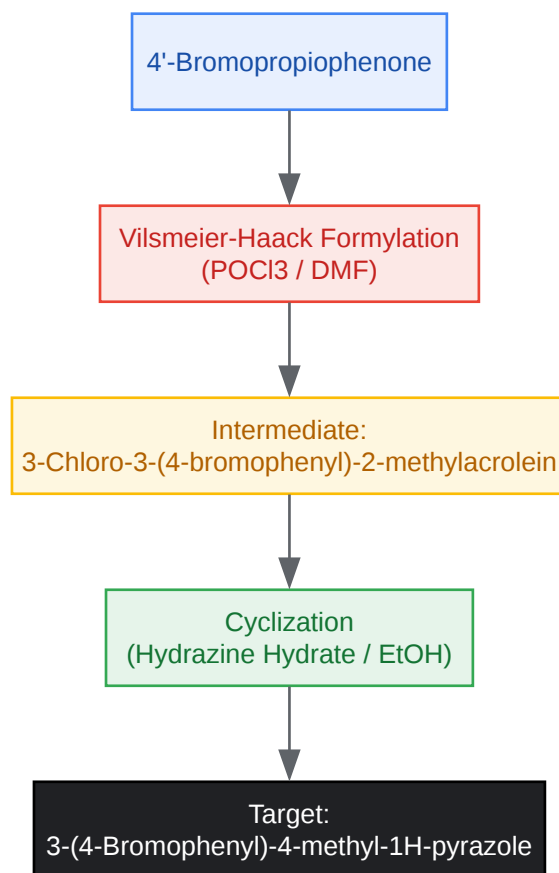


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Caption: Proton migration between nitrogen atoms results in dynamically averaged NMR signals at room temperature.

Synthesis Pathway & Purity Context

Understanding the synthesis is vital for identifying potential impurities in the spectra, such as unreacted hydrazines or chlorinated intermediates. The most robust route utilizes the Vilsmeier-Haack formylation of 4'-bromopropiophenone.



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Caption: Standard synthetic route via Vilsmeier-Haack reagent, highlighting the chloro-acrolein intermediate.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-

is the preferred solvent. It ensures solubility and its hydrogen-bond accepting nature slows proton exchange, often allowing the N-H proton to be visualized as a broad singlet downfield.

H NMR Assignment (400 MHz, DMSO-

)

Position	Chemical Shift (, ppm)	Multiplicity	Integral	Coupling (, Hz)	Mechanistic Insight
NH	12.80 – 13.10	Broad Singlet	1H	-	Highly deshielded acidic proton; broadness indicates exchange.
Ar-H (2,6)	7.65 – 7.70	Doublet (AA')	2H	-8.5	Ortho to Pyrazole. Deshielded by the heterocyclic ring current.
Ar-H (3,5)	7.55 – 7.60	Doublet (BB')	2H	-8.5	Ortho to Bromine. Br is weakly withdrawing (inductive) but donating (resonance).
Py-H (5)	7.45 – 7.60	Singlet	1H	-	The C5 proton. Chemical shift confirms the 4-methyl substitution pattern.
CH	2.15 – 2.25	Singlet	3H	-	Methyl group at C4. Slightly deshielded by the aromatic system.

Critical Validation Point: The presence of a sharp singlet for the methyl group around 2.2 ppm, combined with a single pyrazole C-H resonance, confirms the 4-methyl substitution. If the methyl were at position 5 (isomer), the C4-H would appear as a singlet further upfield (~6.2-6.5 ppm).

C NMR Assignment (100 MHz, DMSO-

Carbon Type	Chemical Shift (, ppm)	Assignment Note
Pyrazole C3/C5	140.0 – 142.0	Broadened due to tautomerism.
Aryl C-Br	~121.5	Distinctive ipso carbon attached to Bromine.
Aryl C-H	131.5, 128.5	Typical aromatic signals.
Pyrazole C4	~115.0	Substituted carbon bearing the methyl group.
Methyl	10.5 – 12.0	Upfield aliphatic signal.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive elemental confirmation through the unique isotopic abundance of bromine.

- Ionization Mode: Electrospray Ionization (ESI+).
- Molecular Formula: C

H

BrN

.[2]

- Exact Mass: 235.99 (for

Br).

Isotopic Pattern Analysis: Bromine exists as

Br (50.7%) and

Br (49.3%). This creates a distinctive 1:1 doublet in the molecular ion region.

- [M+H]

(

Br):m/z 237.0

- [M+H]

(

Br):m/z 239.0

Interpretation: A spectrum showing a single peak at 237 without the accompanying 239 peak indicates debromination (impurity). A 1:1 ratio confirms the presence of the halogen.

Infrared Spectroscopy (FT-IR)

Key functional group vibrations to monitor during solid-state characterization (ATR method).

Wavenumber (cm)	Vibration Mode	Description
3150 – 3250	(N-H)	Broad stretch; indicates H-bonded pyrazole NH.
2920, 2850	(C-H)	Aliphatic stretches from the 4-methyl group.
1600, 1580	(C=N), (C=C)	Aromatic and pyrazole ring skeletal vibrations.
1070, 1010	(C-Br)	Aryl-Bromide stretch/deformation.

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: To obtain a high-resolution spectrum with visible exchangeable protons.

- Massing: Weigh 5–10 mg of the solid compound into a clean vial.
- Solvation: Add 0.6 mL of DMSO-
(99.9% D).
 - Note: CDCl₃ may be used, but the N-H peak will likely be very broad or invisible due to exchange and quadrupole broadening.
- Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., NaBr from synthesis).
- Acquisition:
 - Set relaxation delay (

) to

seconds to ensure integration accuracy of aromatic protons.

- Acquire at least 16 scans for

H and 512 scans for

C.

Protocol 2: HPLC Purity Check

Objective: To quantify purity and separate potential regioisomers.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic max) and 280 nm.
- Expected Retention: The 4-methyl isomer typically elutes slightly later than the des-methyl analog due to increased lipophilicity.

References

- PubChem Compound Summary. "**3-(4-Bromophenyl)-4-methyl-1H-pyrazole** (CAS 208511-70-0)." National Center for Biotechnology Information. [\[Link\]](#)
- Elguero, J., et al. "Prototropic Tautomerism of Heterocycles." *Advances in Heterocyclic Chemistry*, Vol 76, 2000.
- Menozzi, G., et al. "Synthesis and biological evaluation of 1,3,4-trisubstituted pyrazoles." *Farmaco*, 2003. (Reference for Vilsmeier-Haack synthesis of pyrazoles). [\[Link\]](#)

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Sources

- [1. 5-\(4-bromophenyl\)-4-methyl-1H-pyrazole - CAS号 208511-70-0 - 摩熵化学 \[molaid.com\]](#)
- [2. 1-\(3-bromophenyl\)-4-methyl-1H-pyrazole | C10H9BrN2 | CID 50987738 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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